(2-Methoxy-3,5,6-trimethyloxan-4-yl) benzoate
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Overview
Description
(2-Methoxy-3,5,6-trimethyloxan-4-yl) benzoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzoate group attached to a substituted oxane ring, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-3,5,6-trimethyloxan-4-yl) benzoate typically involves the esterification of benzoic acid with an appropriate oxane derivative. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-3,5,6-trimethyloxan-4-yl) benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
(2-Methoxy-3,5,6-trimethyloxan-4-yl) benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-Methoxy-3,5,6-trimethyloxan-4-yl) benzoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory response pathways .
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxy-3,5,6-trimethyloxan-4-yl) acetate
- (2-Methoxy-3,5,6-trimethyloxan-4-yl) propionate
- (2-Methoxy-3,5,6-trimethyloxan-4-yl) butyrate
Uniqueness
Compared to similar compounds, (2-Methoxy-3,5,6-trimethyloxan-4-yl) benzoate exhibits unique reactivity due to the presence of the benzoate group. This functional group influences its chemical behavior, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
(2-methoxy-3,5,6-trimethyloxan-4-yl) benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-10-12(3)19-16(18-4)11(2)14(10)20-15(17)13-8-6-5-7-9-13/h5-12,14,16H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUIGLFWZICCML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(C(C1OC(=O)C2=CC=CC=C2)C)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50923098 |
Source
|
Record name | Methyl 3-O-benzoyl-2,4-dideoxy-2,4,5-trimethylpentopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50923098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119753-05-8 |
Source
|
Record name | Methyl 2,4,6-trideoxy-3-O-benzoyl-2,4-di-C-methyltalohexopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119753058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-O-benzoyl-2,4-dideoxy-2,4,5-trimethylpentopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50923098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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